Lipophilicity (XlogP) as a Descriptor for Differential Permeability and Binding
The predicted lipophilicity (XlogP) of 1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone is 1.2 . While no precisely predicted XlogP value is available for the 2,4-dimethyl isomer in the same authoritative source, the difference in molecular shape and electron distribution suggests a distinct lipophilicity profile. This parameter is a primary determinant of passive membrane permeability and non-specific binding, making it a crucial differentiator for biological assay design and lead optimization [1].
| Evidence Dimension | Predicted Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 3-acetyl-2,4-dimethylpyrrole (XlogP value not available for direct comparison) |
| Quantified Difference | Not quantifiable without a comparator value; the target's value is provided for user benchmarking. |
| Conditions | In silico prediction based on topological descriptors. |
Why This Matters
For procurement, knowing the XlogP of the specific isomer is essential for predicting its behavior in biological assays and provides a benchmark for quality control, as an isomeric impurity would exhibit a different value.
- [1] Kondeva-Burdina M, Mateev E, Irfan A, Kuteva H, Georgieva M. Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms. Pharmacia. 2024; 71: 1-6. View Source
